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17-epi-Desogestrel Nitrate

Cat. No.: B13848031
M. Wt: 355.5 g/mol
InChI Key: SICRALLOIHYLAT-BHPIROGQSA-N
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Description

Stereochemical Context within Norpregnane Steroids

17-epi-Desogestrel (B1160330) Nitrate (B79036) belongs to the gonane (B1236691) subgroup of the 19-nortestosterone family of steroids. wikipedia.org These are characterized by a core steroid skeleton lacking the C-19 methyl group and possessing an ethyl group at the C-13 position. The parent compound, Desogestrel (B1670305), is a synthetic estrane (B1239764) steroid with a precise three-dimensional architecture. wikipedia.orgnih.gov Its full IUPAC name is (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol. nih.gov

A critical stereochemical feature of Desogestrel is the configuration at the C-17 position, which is a chiral center. It possesses a 17β-hydroxy group and a 17α-ethynyl group. wikipedia.org The term "epi" in 17-epi-Desogestrel Nitrate signifies that it is an epimer of Desogestrel, differing only in the arrangement of substituents at the C-17 position. Therefore, 17-epi-Desogestrel would feature an inverted configuration at this center, possessing a 17α-hydroxy group and a 17β-ethynyl group. This single inversion of a stereocenter results in a distinct molecule with different spatial properties, which can be crucial for its subsequent chemical reactivity and interaction with biological systems. The synthesis of specific epimers is a common strategy in medicinal chemistry to explore structure-activity relationships. clockss.org

Significance as a Key Intermediate in Complex Organic Synthesis

The primary significance of this compound in chemical research is its role as a key intermediate. It is specifically used in the synthesis of 17-epi-Desogestrel, which is the β-isomer of Desogestrel. In this context, the nitrate ester functional group at C-17 is of particular importance.

In steroid synthesis, nitrate esters can serve multiple purposes. They can act as a protecting group for a hydroxyl function, masking its reactivity while other parts of the molecule are modified. core.ac.uk This group can later be removed to regenerate the alcohol. For instance, the removal of a nitrate ester protecting group has been accomplished using glacial acetic acid and zinc powder. core.ac.uk Alternatively, nitrate esters can be prepared from alcohols via treatment with reagents like lithium nitrate and trifluoroacetic anhydride, which suggests a potential synthetic route to the nitrate itself. researchgate.net The fragmentation of nitrate esters can also be used to generate alkoxy radicals, which are highly reactive species that can undergo further transformations, such as β-scission, providing routes to other key intermediates. researchgate.net The use of this compound thus represents a strategic step in a multi-step synthesis, leveraging the unique reactivity of the nitrate ester to achieve the desired final epimeric product.

Evolution of Synthetic Strategies for Steroidal Compounds: A Review

The synthesis of complex steroidal molecules like this compound is built upon decades of development in organic synthesis. The strategies have evolved significantly from early reliance on natural products to highly sophisticated modern catalytic methods.

Early and Classical Approaches:

Semi-synthesis: Initially, complex steroids were primarily accessed through the chemical modification of readily available natural steroids, such as diosgenin. soton.ac.uk

Total Synthesis: The landmark development of total synthesis allowed for the construction of the steroid skeleton from simple starting materials. A particularly influential method is the Torgov diene synthesis (an AB→ABD→ABCD approach), which became a popular strategy for creating the core ring system of steroids like Estrone (B1671321). libretexts.org

Modern Synthetic Strategies: Modern steroid synthesis focuses on efficiency, selectivity, and the ability to create novel analogues. Key advancements include:

New Catalytic Methods: The emergence of novel catalytic systems has greatly improved access to both natural and unnatural steroid representatives. nih.gov This includes transition metal-catalyzed reactions that can construct multiple bonds and rings in a single step, such as [2+2+2] cycloisomerization reactions. researchgate.net

Annulative Cross-Couplings: Strategies like metallacycle-mediated annulative cross-couplings have provided concise pathways to build the C/D ring system of steroids. nih.gov

Late-Stage C-H Functionalization: A powerful modern approach involves the selective oxidation of C-H bonds at a late stage in the synthesis. This allows for the direct introduction of functional groups, such as a C12 hydroxyl group, onto a complex steroid skeleton, avoiding lengthy synthetic sequences. nih.gov

Domino and Cycloaddition Reactions: Intramolecular reactions, including Diels-Alder and other cycloadditions, are used to efficiently construct the polycyclic steroid framework with high stereocontrol. researchgate.net

The synthesis of Desogestrel and its derivatives often starts from commercially available steroid precursors. google.com The process involves tackling specific challenges, such as the introduction of the 11-methylene group via a Wittig reaction and the construction of the 13-ethyl group, often requiring careful protection and deprotection of various functional groups throughout the synthesis. google.comgoogleapis.comgoogle.com The synthesis of an epimer like this compound fits within this advanced landscape, requiring precise control over stereochemistry and the strategic use of intermediates.

Evolution of Steroid Synthetic Strategies Description Example Application
Semi-synthesis Modification of naturally occurring steroids.Industrial production from sources like diosgenin. soton.ac.uk
Torgov Synthesis A total synthesis approach building the rings sequentially (AB→ABD→ABCD).Synthesis of Estrone and other gonane derivatives. libretexts.org
Catalytic C-H Functionalization Direct introduction of functional groups on the steroid skeleton.Late-stage C12 β-hydroxylation. nih.gov
Cycloaddition Reactions Intramolecular reactions to form multiple rings with stereocontrol.Diels-Alder and [5+2] cycloadditions for complex steroid synthesis. researchgate.net
Annulative Cross-Couplings Metallacycle-mediated formation of the C/D ring system.Concise access to natural and enantiomeric steroids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO3 B13848031 17-epi-Desogestrel Nitrate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

[(8S,9S,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] nitrate

InChI

InChI=1S/C22H29NO3/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,5-2)26-23(24)25/h2,8,17-20H,3-4,6-7,9-14H2,1H3/t17?,18-,19-,20+,21-,22-/m0/s1

InChI Key

SICRALLOIHYLAT-BHPIROGQSA-N

Isomeric SMILES

CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[N+](=O)[O-])CCC4=CCCCC34

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O[N+](=O)[O-])CCC4=CCCCC34

Origin of Product

United States

Synthetic Methodologies for 17 Epi Desogestrel Nitrate

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 17-epi-Desogestrel (B1160330) Nitrate (B79036) reveals a logical pathway for its synthesis, starting from a simpler, more readily available steroidal precursor. The primary strategic disconnections involve the removal of the nitrate ester, the ethynyl (B1212043) group at C-17, and the 11-methylene group.

The nitrate ester at the C-17 position can be retrosynthetically disconnected to its corresponding tertiary alcohol, 17-epi-desogestrel. This transformation suggests a forward-direction nitration of the 17-hydroxyl group as the final step in the synthesis.

Further disconnection of 17-epi-desogestrel involves the removal of the 17-ethynyl group, leading back to a 17-keto steroid precursor. This indicates that the introduction of the ethynyl group at C-17 is a key step in the synthesis, which must be achieved with specific stereocontrol to yield the desired epi configuration.

The 11-methylene group can be retrosynthetically traced back to an 11-keto functionality. This suggests that a Wittig-type olefination reaction on an 11-keto steroid would be a suitable method for the introduction of this exocyclic double bond.

Following these disconnections, a plausible starting material is a tetracyclic steroid with a pre-existing ethyl group at C-13 and a ketone at C-17, which can be derived from known steroid synthesis pathways. The total synthesis of desogestrel (B1670305), a closely related compound, often begins with the construction of the tetracyclic steroid core through methods like the double Heck reaction nih.gov.

Precursor Chemistry and Starting Material Derivatization

The synthesis of 17-epi-Desogestrel Nitrate commences with the strategic modification of a suitable steroidal backbone. This involves precise functionalization at key positions to install the necessary chemical motifs.

The stereochemistry at the C-17 position is crucial for the identity of this compound. The synthesis of the 17-epimer, which possesses a 17α-hydroxy and a 17β-ethynyl group, requires a stereoselective approach.

One common strategy involves the reduction of a 17-keto steroid precursor. The reduction of estrone (B1671321) to 17β-estradiol, for example, is known to be favored at low temperatures, yielding the kinetic product google.com. However, to obtain the epi configuration, conditions that favor the formation of the 17α-hydroxy group are necessary.

Alternatively, the direct ethynylation of a 17-keto steroid can be controlled to yield the desired epimer. The reaction of a 17-keto steroid with an acetylide anion can proceed from either the α or β face of the D-ring. The stereochemical outcome is influenced by steric hindrance and reaction conditions. For instance, the synthesis of desogestrel involves the ethynylation of 11-methylene-18a-homo-estr-4-en-17-one chemicalbook.com. To achieve the epi configuration, reaction conditions would need to be optimized to favor attack from the β-face, leading to the 17α-hydroxy product. Stereodivergent synthesis strategies for 17-aryl steroids have demonstrated that the choice of reagents and conditions can reliably produce either the α- or β-configured products from a common 17-keto precursor nih.govnih.gov.

A summary of potential precursors for C-17 functionalization is presented in the table below.

PrecursorIntended TransformationKey Considerations
11-methylene-13-ethyl-gon-4-en-17-oneStereoselective ethynylationControl of facial selectivity to yield the 17α-hydroxy, 17β-ethynyl product.
11-keto-13-ethyl-gon-4-en-17-oneEthynylation followed by olefinationThe order of these steps can be crucial for overall yield and purity.
Estrone derivativeMulti-step conversionRequires introduction of the C-13 ethyl group and the 11-methylene group in subsequent steps.

The introduction of the 11-methylene group is a key feature of the desogestrel framework. A common and effective method for this transformation is the Wittig reaction wikipedia.orglibretexts.orglumenlearning.com. This reaction involves the treatment of an 11-keto steroid precursor with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The Wittig reaction is advantageous due to its high reliability and the fact that it fixes the position of the double bond, avoiding the formation of isomeric mixtures that can arise from elimination reactions lumenlearning.com. The reaction is generally tolerant of various functional groups present in the steroid molecule libretexts.org. The synthesis of the Wittig reagent itself is typically achieved by reacting triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base like n-butyllithium masterorganicchemistry.com.

Nitration Reactions for Nitrate Ester Formation at C-17

The final step in the synthesis of this compound is the esterification of the 17α-hydroxyl group to form the nitrate ester. This requires a carefully selected nitrating agent and optimized reaction conditions to ensure high yield and prevent unwanted side reactions.

The nitration of a tertiary alcohol on a sterically hindered steroidal framework presents a chemical challenge. Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid and acetic anhydride. However, these strong acid conditions can potentially lead to side reactions, such as rearrangement or elimination, especially given the presence of the nearby ethynyl and 11-methylene groups.

More recent and milder methods for the nitration of alcohols have been developed. For instance, mechanochemical nitration using a bench-stable organic nitrating reagent derived from saccharin (B28170) has been shown to be effective for a wide array of alcohols, including those with various functional groups nih.gov. This method offers the advantage of proceeding under solvent-minimized conditions and can be more selective nih.gov.

The selection of the nitrating agent and the optimization of reaction parameters such as temperature, reaction time, and solvent are critical to achieving a successful nitration. A comparison of potential nitrating systems is provided below.

Nitrating SystemAdvantagesPotential Challenges
HNO₃ / H₂SO₄Readily available and potent.Harsh acidic conditions may cause side reactions.
HNO₃ / Acetic AnhydrideCan be effective for nitration.Potential for competing acetylation or other side reactions.
Saccharin-derived reagentMilder, more sustainable, and potentially more selective.May require specific activation or catalytic conditions.

The esterification of a tertiary alcohol, such as the 17α-hydroxyl group in 17-epi-desogestrel, generally proceeds with retention of configuration at the carbinol center. The reaction mechanism for the formation of the nitrate ester from the alcohol and the nitrating agent does not typically involve the breaking of the C-O bond of the alcohol.

In the case of substitution reactions at tertiary alcohols, an SN1-type mechanism can lead to a loss of stereochemistry through the formation of a planar carbocation intermediate youtube.comlibretexts.org. However, for esterification, the reaction occurs at the oxygen atom of the hydroxyl group, and the stereochemical integrity of the C-17 carbon is expected to be maintained. Therefore, the stereochemistry of the final product, this compound, is primarily determined by the stereoselective synthesis of the 17-epi-desogestrel precursor. Careful execution of the nitration step is still necessary to avoid any acid-catalyzed epimerization or rearrangement.

Convergent and Linear Synthesis Approaches

The total synthesis of complex molecules like steroids can be approached in two primary ways: linear and convergent synthesis.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step construction of the molecule in a sequential manner.Conceptually straightforward to plan.Overall yield decreases significantly with each step, leading to low final product yield in long sequences.
Convergent Synthesis Independent synthesis of multiple fragments, which are then combined.Higher overall yields, allows for parallel synthesis of fragments, saving time.May require more complex planning to design the fragments and the coupling strategy.

This table provides a general comparison of linear and convergent synthesis strategies as they apply to complex organic molecules like steroids.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. researchgate.netresearchgate.netbrynmawr.edu This is particularly relevant for the synthesis of steroids, which have traditionally involved the use of hazardous reagents and generated significant waste.

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of substances that can be recycled and are often more selective. In steroid synthesis, there has been a shift towards using more environmentally benign catalysts.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product and allows for easier recycling. This reduces waste and the cost of the process.

Biocatalysis: The use of enzymes or whole microorganisms to perform specific chemical transformations is a key area of green chemistry in steroid synthesis. slideshare.net Microbial transformations can introduce functional groups into the steroid nucleus with high regio- and stereoselectivity, often under mild conditions (aqueous media, ambient temperature, and neutral pH). This can eliminate the need for protecting groups and reduce the number of synthetic steps. For instance, microorganisms are used in the commercial synthesis of a number of steroid hormone analogs to introduce hydroxyl groups at specific positions. britannica.com

Transition-Metal Catalysis: Palladium-catalyzed reactions, such as the Heck reaction, have been employed in the total synthesis of desogestrel to form the tetracyclic steroid core. nih.govresearchgate.net These methods can create complex molecular architectures under mild conditions. Research is ongoing to develop more sustainable and efficient transition-metal catalysts.

Catalyst TypeExample Application in Steroid SynthesisGreen Chemistry Advantages
Heterogeneous Catalysts Raney nickel for catalytic reactions. google.comEase of separation from the reaction mixture, reusability, reduced waste.
Biocatalysts (Enzymes/Microorganisms) Microbial hydroxylation to introduce oxygen functional groups. slideshare.netbritannica.comHigh selectivity, mild reaction conditions, reduced need for protecting groups.
Homogeneous Catalysts (Transition Metals) Palladium-catalyzed Heck reaction for C-C bond formation in desogestrel synthesis. nih.govresearchgate.netHigh efficiency and selectivity for complex bond formations.

This table illustrates various types of catalysts that can be applied in steroid synthesis to align with green chemistry principles.

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing. Green chemistry focuses on reducing solvent use and replacing hazardous solvents with safer alternatives.

Solvent Reduction and Recycling: The most straightforward approach is to minimize the volume of solvent used and to recycle solvents where possible.

Alternative Solvents: There is a growing interest in using more environmentally friendly solvents.

Water: When feasible, water is an ideal green solvent as it is non-toxic, non-flammable, and readily available.

Supercritical Fluids: Supercritical CO2 is another green alternative that can be used as a solvent.

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, which reduces air pollution. They can be designed to have specific solvating properties.

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than the individual components. They are often biodegradable and have low toxicity. mdpi.com

The choice of solvent can also impact the efficiency and outcome of a reaction. For instance, the hydrogenation of a propargylic phosphonate (B1237965) in a synthesis towards desogestrel showed that the choice of solvent (e.g., DMSO vs. ethanol (B145695) or ethyl acetate) had a significant effect on the stereoselectivity of the double bond formation. soton.ac.uk

Solvent ClassExamplesEnvironmental and Safety Benefits
Conventional Organic Solvents (to be minimized) Dichloromethane, Toluene, HexaneN/A (efforts are to reduce their use)
Benign and Alternative Solvents Water, Ethanol, Methanol (B129727)Lower toxicity, often biodegradable.
Novel Green Solvents Ionic Liquids, Supercritical CO2, Deep Eutectic SolventsLow volatility, potential for recyclability, often lower toxicity.

This table presents a comparison of different solvent classes in the context of green chemistry for steroid synthesis.

Chemical Reactivity and Transformation Pathways of 17 Epi Desogestrel Nitrate

Chemical Stability Studies of the Nitrate (B79036) Ester Linkage

The stability of the nitrate ester linkage (-O-NO₂) is a critical factor determining the shelf-life and degradation profile of the compound. This group is susceptible to both hydrolysis and thermal decomposition. organon.comorganon.com

Hydrolytic Stability under Varying Conditions

The hydrolysis of nitrate esters can proceed through different mechanisms, primarily catalyzed by acidic or basic conditions. ijpsonline.com This process involves the cleavage of the ester linkage, leading to the formation of the parent alcohol (17-epi-Desogestrel) and nitric acid. The rate of hydrolysis is highly dependent on pH and temperature. ijpsonline.comresearchgate.net

Generally, nitrate esters exhibit increased rates of degradation in both strongly acidic and alkaline environments. researchgate.net In acidic solutions, the reaction is often initiated by protonation of the nitrate group. In alkaline conditions, the mechanism typically involves nucleophilic attack by a hydroxide (B78521) ion on the nitrogen atom or the adjacent carbon atom. ijpsonline.com For steroidal esters, the specific environment and molecular structure influence which degradation pathway predominates. ijpsonline.com

While specific data for 17-epi-Desogestrel (B1160330) Nitrate is not available, the expected hydrolytic behavior can be represented in a stability profile table based on general knowledge of similar pharmaceutical compounds.

Table 1: Predicted Hydrolytic Stability of 17-epi-Desogestrel Nitrate

ConditionpHTemperature (°C)Predicted Half-Life (t½)Primary Degradation Product
Strongly Acidic1.240Days to Weeks17-epi-Desogestrel
Neutral7.040Months to Years17-epi-Desogestrel
Strongly Alkaline10.040Hours to Days17-epi-Desogestrel

Thermal Degradation Profiles and Mechanisms

Thermal stress can induce the decomposition of nitrate esters. The primary and most common rate-determining step in the thermal decomposition of simple nitrate esters is the homolytic cleavage of the relatively weak oxygen-nitrogen (RO-NO₂) bond. uri.edu This process generates an alkoxy radical and a nitrogen dioxide (NO₂) radical. uri.edu

For this compound, this pathway would produce a 17-alkoxy steroidal radical. This highly reactive intermediate can then undergo several subsequent reactions, including abstracting a hydrogen atom from the solvent or another molecule to form 17-epi-Desogestrel, or undergoing further fragmentation or rearrangement. uri.edu The presence of oxygen can lead to complex oxidative degradation pathways. ijpsonline.com The stability of related compounds like Desogestrel (B1670305) is known to be affected by heat, which can promote the formation of degradation products. organon.comorganon.com

Table 2: Potential Thermal Degradation Products of this compound

Initial StepIntermediate SpeciesPotential Final ProductsNotes
Homolytic O-NO₂ Bond Cleavage17-alkoxy steroidal radical, NO₂ radical17-epi-DesogestrelVia hydrogen abstraction by the alkoxy radical.
17-keto-Desogestrel derivativeVia oxidation of the intermediate alkoxy radical.
Cross-linked steroidal dimersVia radical-radical coupling reactions.

Stereospecific Chemical Transformations

The stereochemistry of the steroid nucleus, particularly at chiral centers like C-17, is fundamental to its biological activity. Transformations involving these centers are of significant chemical interest.

Epimerization Studies at Chiral Centers

Epimerization is the change in the configuration of one of several chiral centers in a molecule. For this compound, the key chiral center of interest is C-17. The "epi" designation indicates that the hydroxyl group (in the form of a nitrate ester) is in the β-position, whereas in the biologically active metabolite of Desogestrel (Etonogestrel), it is in the α-position.

Epimerization at C-17 in steroids can be facilitated by heat or by acidic or basic conditions, though the presence of the 17α-ethynyl group prevents the formation of a simple enolate intermediate that typically facilitates such reactions in 17-keto steroids. However, studies on analogous steroids like 17-epi-Norethindrone show that base-mediated epimerization can occur, establishing an equilibrium between the 17α and 17β epimers. A similar equilibrium could be expected for this compound under forcing conditions, potentially proceeding through a stabilized intermediate or a reversible retro-ethynylation/re-ethynylation mechanism, although this is speculative. The ratio of epimers at equilibrium would depend on their relative thermodynamic stabilities.

Table 3: Hypothetical Epimerization Equilibrium at C-17

ConditionProposed MechanismHypothetical Equilibrium Ratio (17α-Nitrate : 17β-Nitrate)
Reflux in basic methanol (B129727)Acetylide-allene intermediateThermodynamically controlled ratio, favoring the more stable epimer.
Strongly acidic conditionsCarbocation intermediateMixture of epimers, potential for rearrangements.

Controlled Conversions to Related Steroidal Structures

As an intermediate, this compound is designed for controlled chemical transformations. The most direct and intended conversion is the reduction of the nitrate ester to the corresponding alcohol, yielding 17-epi-Desogestrel. This can be achieved with a variety of reducing agents that are selective for nitrate esters, such as zinc in acetic acid or catalytic hydrogenation. core.ac.uk

Furthermore, the chemistry developed for the synthesis of Desogestrel and Etonogestrel from various steroidal precursors demonstrates the versatility of this molecular scaffold. googleapis.com The functional groups present in this compound—the nitrate ester, the C4-ene, and the C11-methylene—are all potential sites for controlled chemical reactions. For example, the double bond could be subjected to hydrogenation or oxidation, and the nitrate ester could be substituted by other nucleophiles under appropriate conditions to generate a library of novel steroid derivatives. acs.orgbeilstein-journals.org

Redox Chemistry of the Nitrate Moiety

The redox chemistry of organic nitrates is a cornerstone of their biological activity and metabolic breakdown. annualreviews.org The nitrate group can be reduced to release nitric oxide (NO) or nitrite (B80452) (NO₂⁻), which are potent signaling molecules. nih.gov

This bioactivation can occur through several enzymatic and non-enzymatic pathways. annualreviews.orgnih.gov

Enzymatic Reduction: Enzymes such as cytochrome P450 reductases and glutathione (B108866) S-transferases (GSTs) are known to metabolize organic nitrates. The process typically involves a one- or two-electron reduction of the nitrate group. annualreviews.org

Thiol-Dependent Reduction: Non-enzymatic reduction can occur via reaction with endogenous thiols, such as glutathione (GSH). This reaction can lead to the formation of a thionitrate intermediate, which then releases NO or nitrite. nih.gov

The biotransformation of organic nitrates is generally considered a reductive process that converts lipid-soluble parent compounds into more water-soluble metabolites for excretion. annualreviews.org The primary reaction is the denitration to the corresponding alcohol. For this compound, this would result in the formation of 17-epi-Desogestrel and the release of a nitrogen oxide species. The potential for the steroid nucleus itself to undergo oxidative metabolism, for instance by cytochrome P450 enzymes at various positions, also exists and is a common metabolic pathway for steroids. selleckchem.com

Investigating Reaction Mechanisms via Computational Chemistry

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of steroid molecules. smu.edu Although direct computational studies on this compound are not extensively documented, the application of established theoretical methods to this molecule could offer significant insights into its reactivity and the dynamics of its chemical transformations. Such studies are crucial for understanding reaction pathways at a molecular level, complementing experimental findings. smu.edunih.gov

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. mdpi.com This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby predicting the most likely reaction pathways. For a molecule like this compound, these calculations could illuminate the mechanisms of reactions such as the conversion of the nitrate ester group or subsequent steps in a synthetic route.

For instance, the transformation of the nitrate ester could proceed through several potential mechanisms, including hydrolysis or radical-based pathways. The Barton reaction, a well-known photochemical process, involves the homolytic cleavage of a nitrite ester (a related functional group) to form an alkoxy radical, which can then undergo further reactions. wikipedia.orgyoutube.com While this compound is a nitrate ester, not a nitrite, quantum calculations could determine the energetic feasibility of similar photolytic or thermal homolysis of the O-NO2 bond.

Furthermore, computational methods can compare the stability and reactivity of this compound with its 17β-isomer, helping to explain differences in reaction outcomes. DFT calculations have been successfully used to predict the geometries and vibrational spectra of other steroid molecules like stanozolol (B1681124) and oxandrolone, demonstrating the reliability of these methods for complex steroidal structures. mdpi.comrsc.orgrsc.org

Table 1: Representative Quantum Chemical Methods for Steroid Reaction Analysis This table is illustrative of methods applied to steroid molecules in general, as specific studies on this compound are not available.

MethodBasis SetApplicationPotential Insight for this compoundReference Example
Density Functional Theory (DFT)B3LYP/6-31G(d,p)Geometry optimization, vibrational frequency analysisPredicting stable conformations and vibrational spectra. mdpi.com
Hartree-Fock (HF)6-31G**Calculation of stabilization energies of complexesAnalyzing interactions with solvents or reagents. acs.org
Møller-Plesset perturbation theory (MP2)cc-pVDZHigh-accuracy energy calculationsRefining transition state energies for reaction mechanisms. rsc.org
Intrinsic Reaction Coordinate (IRC)VariousMapping reaction pathways from transition state to reactants/productsConfirming the connection between a transition state and its corresponding minima for a given reaction step. smu.edu

Molecular Dynamics Simulations of Intermediates

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent effects, and the stability of reaction intermediates. sioc-journal.cn For an intermediate like this compound, MD simulations could model its behavior in various solvent environments, which is critical since solvent can significantly influence reaction pathways and outcomes. acs.org

MD simulations can be particularly useful for studying the conformational flexibility of the steroid's D-ring and the orientation of the 17-position substituents (the nitrate and ethynyl (B1212043) groups). This flexibility can be crucial in determining how the molecule interacts with reagents or fits into an enzyme's active site. sioc-journal.cn By simulating the molecule's dynamics, researchers can identify the most populated conformations and assess the accessibility of the nitrate ester for a reaction.

In the context of chemoenzymatic synthesis, MD simulations have been used to understand how steroid substrates bind within a P450 enzyme's active site, revealing how specific interactions can lead to highly selective reactions like hydroxylation. figshare.comnih.gov Similar simulations for this compound could predict its potential interactions with various enzymes, guiding the design of biotransformation experiments.

Biotransformations and Enzymatic Derivatization in Chemical Synthesis

Biotransformation, using whole microbial cells or isolated enzymes, is a powerful strategy in steroid synthesis for performing highly specific reactions that are often difficult to achieve with conventional chemistry. medcraveonline.comnih.gov While no studies specifically document the biotransformation of this compound, the metabolic pathways of its parent compound, Desogestrel, and other synthetic progestins provide a strong basis for predicting its likely enzymatic conversions. nih.govhres.ca

Microbial Oxidation and Reduction Reactions

Fungi, particularly from the Aspergillus genus, are well-known for their ability to carry out highly regioselective and stereoselective hydroxylations on steroid cores. asm.orgnih.govasm.org For example, Aspergillus ochraceus is used industrially for the 11α-hydroxylation of progesterone (B1679170) and other steroid intermediates. asm.orgcsic.esresearchgate.net Given this capability, it is plausible that if this compound were exposed to such microbial cultures, it could undergo hydroxylation at various positions on its steroid backbone, most notably at the 11α-position, a key step in many steroid syntheses.

Other common microbial transformations include the reduction of ketone groups and the hydrogenation of double bonds. biorxiv.org Gut bacteria, for instance, are known to encode reductases that can biotransform steroid hormones. biorxiv.org Synthetic progestins like Levonorgestrel and Norethisterone have been shown to undergo hydroxylation and other modifications by various fungal strains, such as Aspergillus niger and Penicillium citrinum. koreascience.kracs.org These transformations often result in more polar metabolites. The specific biotransformation products of this compound would depend on the microorganism used and the specific enzymes it expresses.

Table 2: Examples of Microbial Transformations of Related Steroids This table presents known transformations of other progestins, suggesting potential pathways for this compound.

SubstrateMicroorganismReaction TypeProduct(s)Reference
ProgesteroneAspergillus ochraceusHydroxylation11α-Hydroxyprogesterone, 6β,11α-Dihydroxyprogesterone asm.org
NorethisteroneAspergillus nigerHydroxylation10β-Hydroxy-norethisterone koreascience.kr
NorethisteronePenicillium citrinumHydroxylation11β-Hydroxy-norethisterone koreascience.kr
ProgesteroneClostridium paraputrificumReductionPregnanolone (3α,5β-Tetrahydroprogesterone) biorxiv.org

In Vitro Enzyme-Catalyzed Conversions

The metabolism of Desogestrel itself is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govhres.ca Desogestrel is rapidly hydroxylated to its active metabolite, Etonogestrel (3-keto-desogestrel). hres.ca Studies suggest that CYP2C9 is important for this initial bioactivation, while the further metabolism of Etonogestrel is catalyzed by CYP3A4. nih.govsps.nhs.uk

Given this, it is highly probable that this compound would also be a substrate for CYP enzymes. An in vitro system using isolated CYP enzymes could likely catalyze several reactions:

Denitration: Enzymatic hydrolysis or reduction of the nitrate ester group to yield the corresponding 17-epi-alcohol. Enzymes like pentaerythritol (B129877) tetranitrate reductase have been shown to degrade nitrate esters, and similar enzymatic activity could potentially act on this compound. nih.gov

Hydroxylation: As with microbial systems, CYP enzymes could hydroxylate the steroid core at various positions, such as C6 or C11. hres.ca

Oxidation: If the nitrate group were removed to yield an alcohol, subsequent oxidation could occur at other positions on the steroid ring system.

These enzymatic conversions are critical for understanding the potential metabolic fate of the compound and for developing chemoenzymatic strategies for steroid drug synthesis. figshare.com

Role in the Chemical Synthesis and Derivatization of Desogestrel and Etonogestrel

Strategic Position of 17-epi-Desogestrel (B1160330) Nitrate (B79036) in Industrial Synthetic Routes

In the complex multi-step synthesis of Desogestrel (B1670305) and Etonogestrel, the introduction and modification of functional groups at the C17 position of the steroid nucleus are critical for biological activity. 17-epi-Desogestrel Nitrate emerges as a strategic intermediate, primarily in the synthesis of 17-epi-Desogestrel, the β-isomer of Desogestrel . The nitrate ester functionality at the 17-position serves as a versatile precursor that can be transformed into the desired hydroxyl group.

The strategic importance of using a nitrate ester lies in its ability to influence the stereochemistry at the C17 position and to potentially act as a protecting group or a reactive intermediate for subsequent transformations. The "epi" designation indicates that the stereochemistry at the C17 position is the opposite of that in the final active drug, Desogestrel. Therefore, a key step in synthetic routes involving this compound is the inversion of stereochemistry at this center to achieve the desired biologically active configuration.

Comparative Analysis of Synthetic Efficiencies and Yields

Traditional synthetic routes for Desogestrel are often lengthy and complex google.com. The introduction of the 13-ethyl group and the 11-methylene group, for instance, presents significant synthetic challenges google.com. The use of advanced intermediates like this compound can potentially streamline the synthesis by allowing for more controlled and higher-yielding transformations at the C17 position.

To illustrate the potential impact of intermediate selection on synthetic outcomes, the following interactive table presents hypothetical comparative data based on typical yields in steroid chemistry.

Intermediate PathwayKey TransformationTypical Yield Range (%)Number of Steps (from common precursor)Overall Yield Impact
Route A (via this compound) Inversion of C17 stereochemistry85-953Potentially Higher
Route B (Traditional Route) Direct introduction of 17α-ethynyl group70-854Standard
Route C (Alternative Precursor) Multi-step functional group manipulation60-805Potentially Lower

Note: This data is illustrative and intended to demonstrate the potential advantages of using a strategic intermediate like this compound.

Development of Alternative Desogestrel and Etonogestrel Precursors

One notable alternative approach involves a palladium-catalyzed cyclization reaction to construct the steroid core google.com. Other strategies have focused on microbiological hydroxylation to introduce key functional groups, although this can be problematic for large-scale industrial production google.com.

The development of intermediates like this compound represents a chemical approach to overcoming the hurdles of stereocontrol and functional group introduction. By creating a stable yet reactive intermediate, chemists can execute the final, critical steps of the synthesis with greater precision.

Stereochemical Implications for the Synthesis of Desogestrel Isomers

Stereochemistry is fundamental to the pharmacological activity of steroid hormones. The precise three-dimensional arrangement of atoms in Desogestrel and Etonogestrel is crucial for their binding to the progesterone (B1679170) receptor and their resulting biological effects.

The use of this compound has significant stereochemical implications. As the "epi" isomer, the nitrate group and the ethynyl (B1212043) group at the C17 position are in the opposite configuration to that of Desogestrel. This necessitates a stereochemical inversion step late in the synthetic sequence. This can be advantageous as it allows for the purification of the desired epimer at an earlier stage, potentially simplifying the final purification of the active pharmaceutical ingredient.

The synthesis and study of steroid epimers, such as 17-epi-Desogestrel, are important for understanding structure-activity relationships and for identifying potential impurities in the final drug product nih.gov. The controlled synthesis of these isomers is often achieved through the use of specific intermediates like this compound that lock in a particular stereochemistry for subsequent modification.

Future Directions in Steroid Chemical Synthesis: Leveraging Advanced Intermediates

The future of steroid synthesis will likely rely on the development of increasingly sophisticated and efficient synthetic methodologies. The leveraging of advanced intermediates, such as nitrate esters and other tailored precursors, will be central to these advancements.

Key areas of future development include:

Catalytic Methods: The use of novel catalysts to achieve highly selective and efficient transformations, reducing the need for protecting groups and minimizing waste.

Flow Chemistry: The application of continuous flow technologies to improve reaction control, safety, and scalability of steroid synthesis.

Biocatalysis: The integration of enzymatic transformations to achieve specific and environmentally friendly synthetic steps.

Intermediates like this compound, which offer a high degree of chemical control, will continue to be valuable tools in the synthesis of complex steroidal drugs. As our understanding of reaction mechanisms and catalyst design improves, we can expect the development of even more elegant and efficient synthetic routes to important molecules like Desogestrel and Etonogestrel.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the stereochemistry of 17-epi-Desogestrel Nitrate?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, COLOC) and X-ray crystallography to resolve stereochemical ambiguities at C-16 and C-16. For example, 1H-13C heteronuclear single-quantum coherence (HSQC) can map proton-carbon correlations, while X-ray crystallography provides definitive spatial arrangements .
  • Data Analysis : Compare observed NMR shifts with computational models (e.g., density functional theory) to validate assignments.

Q. How should impurities in synthesized this compound be identified and quantified?

  • Methodology : Employ high-performance liquid chromatography (HPLC) with UV detection, calibrated against reference standards (e.g., EP impurities like Isoconazole Nitrate). Use mass spectrometry (LC-MS) for structural confirmation of unknown peaks .
  • Data Contradiction : If impurity profiles conflict with literature, cross-validate using ion chromatography for nitrate-specific quantification (e.g., cellulose filter methods to prevent nitrate evaporation losses) .

Advanced Research Questions

Q. What strategies resolve discrepancies in stability studies of this compound under varying pH and temperature conditions?

  • Experimental Design :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, with periodic sampling.
  • Analytical Focus : Monitor degradation via LC-MS for nitrate ester hydrolysis products (e.g., free desogestrel) and quantify using validated UV methods.
    • Contradiction Management : If degradation rates deviate from Arrhenius predictions, investigate excipient interactions using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) .

Q. How can metabolite identification of this compound in biological systems be optimized?

  • Methodology :

  • In Vitro Models : Use hepatic microsomes (human/rat) to simulate phase I metabolism.
  • Detection : Apply high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) for untargeted metabolite profiling.
    • Validation : Cross-reference fragmentation patterns with synthetic standards and computational tools (e.g., Mass Frontier) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in preclinical studies of this compound?

  • Data Analysis :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using software like GraphPad Prism.
  • Outlier Handling : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous values.
    • Reporting : Differentiate between pre-specified hypotheses and exploratory analyses in the discussion section to avoid overinterpretation .

Methodological Reference Tables

Parameter Analytical Technique Key Considerations Reference
Stereochemical confirmationX-ray crystallographyRequires high-purity single crystals
Nitrate quantificationIon chromatographyPrevent evaporation losses at >20°C
Impurity profilingLC-MS with EP standardsCalibrate using Isoconazole Nitrate as a control

Key Considerations for Publication

  • Reproducibility : Detail synthesis protocols (e.g., monolithium acetylide-ethylenediamine complex reaction conditions) in supplementary materials .
  • Ethical Reporting : Disclose limitations in metabolite studies (e.g., microsome models lacking tissue-specific factors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.